molecular formula C14H17N3O2S B4577893 N-(4-methoxybenzyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide

N-(4-methoxybenzyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide

Cat. No. B4577893
M. Wt: 291.37 g/mol
InChI Key: VAQDYNLMGSFMIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxybenzyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound is also known as MIBAT and has been studied extensively for its mechanism of action and physiological effects.

Scientific Research Applications

Synthesis and Structural Insights

  • The conformation of compounds structurally related to N-(4-methoxybenzyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide can be characterized by the orientation of their planar fragments, including the imidazol group, benzyl group, and the acetamide fragment. These orientations influence their crystal packing and are enhanced by strong intermolecular hydrogen bonds (Soares-Sobrinho et al., 2018).

Chemical Properties and Applications

  • p-Methoxybenzyl N-acetylcarbamate potassium salts have been reported as versatile reagents for N-alkylacetamide synthesis. These compounds facilitate the transformation of alkyl halides and sulfonates into substituted products, which are then used in synthesizing N-alkylacetamides, highlighting their utility in the preparation of natural and pharmaceutical products (Sakai et al., 2022).

Potential Therapeutic Applications

  • Certain derivatives of the compound have shown remarkable potential in photodynamic therapy for cancer treatment, due to their good fluorescence properties, high singlet oxygen quantum yield, and suitable photodegradation quantum yield. These features make them useful as Type II photosensitizers in the treatment of cancer (Pişkin et al., 2020).

Radiolabeling and Imaging

  • The synthesis of carbon-11-labeled imidazopyridine- and purine-thioacetamide derivatives has been explored for potential PET tracers in imaging of nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1), demonstrating the compound's utility in biomedical imaging applications (Gao et al., 2016).

Antimicrobial Activity

  • Synthesized compounds bearing imidazo[2,1-b]thiazole scaffolds, structurally similar to N-(4-methoxybenzyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide, have shown cytotoxicity against human cancer cell lines, indicating their potential in developing new therapeutic agents (Ding et al., 2012).

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-(1-methylimidazol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S/c1-17-8-7-15-14(17)20-10-13(18)16-9-11-3-5-12(19-2)6-4-11/h3-8H,9-10H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAQDYNLMGSFMIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SCC(=O)NCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-methoxybenzyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-methoxybenzyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide
Reactant of Route 3
Reactant of Route 3
N-(4-methoxybenzyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide
Reactant of Route 4
Reactant of Route 4
N-(4-methoxybenzyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide
Reactant of Route 5
Reactant of Route 5
N-(4-methoxybenzyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide
Reactant of Route 6
Reactant of Route 6
N-(4-methoxybenzyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.